methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate
Overview
Description
Methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate is a heterocyclic organic compound characterized by its fused pyrrolo[2,3-d]thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid with methanol in the presence of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolo[2,3-d]thiazole derivatives.
Scientific Research Applications
Chemistry: Methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule in various biological assays, including antimicrobial and anticancer activities.
Medicine: Research has explored its use in drug discovery and development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: In the chemical industry, it serves as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation and survival.
Molecular Targets and Pathways:
Antimicrobial Activity: Interaction with microbial cell membranes.
Anticancer Activity: Inhibition of specific enzymes or signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Ethyl 4-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylate
Methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate derivatives
Uniqueness: this compound stands out due to its specific structural features and potential applications. Its unique pyrrolo[2,3-d]thiazole ring system provides distinct chemical properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
methyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-11-7(10)4-2-5-6(9-4)8-3-12-5/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMYQMZSIGPQHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1327366-67-5 | |
Record name | methyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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